![molecular formula C16H19N7S B6439018 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2549007-19-2](/img/structure/B6439018.png)
3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C16H19N7S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is 341.14226481 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antibiotics and antifungal medications.
Antiviral Activity
Thiazole-based compounds have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities . This suggests potential use in the treatment of viral infections.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . This suggests potential use in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential use in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Industrial Applications
Thiazole derivatives have found broad applications such as fluorescent probes, food additives, in polymer chemistry, and more .
Pharmaceutical Applications
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to standard drugs like ibuprofen .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid , which might influence its bioavailability and pharmacokinetics.
Result of Action
Some thiazole derivatives have demonstrated potent effects on various human tumor cell lines .
Action Environment
The compound’s solid state might suggest that it could be stable under a variety of environmental conditions.
properties
IUPAC Name |
2-methyl-4-[[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7S/c1-13-18-14(12-24-13)11-21-7-9-22(10-8-21)15-3-4-16(20-19-15)23-6-2-5-17-23/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPVUUQVLYVBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.